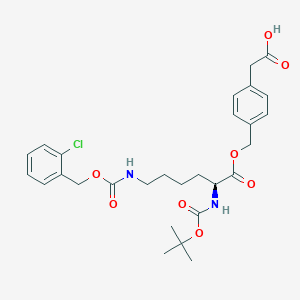

Boc-L-Met-O-CH2-Ph-CH2-COOH

Description

Evolution of Synthetic Amino Acid Derivatives in Biomedical Research

The field of biomedical research has been significantly advanced by the development and incorporation of synthetic amino acid derivatives. Beyond the 20 proteinogenic amino acids, scientists can now create and integrate "unnatural" or non-canonical amino acids into peptides and proteins. researchgate.net This innovation allows for the engineering of biomolecules with enhanced or entirely new functionalities, such as increased stability against enzymatic degradation, improved activity, and specific binding properties. researchgate.netamerigoscientific.com

A key enabling technology in this field is solid-phase peptide synthesis (SPPS), a method that revolutionized peptide chemistry by allowing for the precise, sequential addition of amino acids to a growing chain anchored to a solid support. rsc.org SPPS readily accommodates the inclusion of non-natural amino acid derivatives, providing efficient access to complex and modified peptides. amerigoscientific.comrsc.org The evolution of this field has led to the design of sophisticated biomaterials, including branched peptides that can mimic biological structures like phospholipids (B1166683) to improve cell membrane transfection or act as scaffolds in tissue engineering. rsc.org More recent advances utilize adaptive laboratory evolution of synthetic microbial co-cultures to discover novel traits related to amino acid production and transport, further expanding the toolkit for creating and optimizing these crucial biomolecules. nih.gov

Significance of Protecting Group Chemistry (e.g., Boc) in Complex Organic Synthesis

In the synthesis of complex organic molecules like peptides or pharmaceuticals, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. This is achieved through the use of "protecting groups." The tert-butyloxycarbonyl (Boc) group is one of the most common and vital protecting groups, particularly for the amine functional group. jk-sci.com

The Boc group is introduced via a reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), converting a reactive amine into a much less reactive carbamate. total-synthesis.comnumberanalytics.com This "Boc-protected" amine is stable under a wide range of conditions, including basic hydrolysis and many nucleophilic attacks. total-synthesis.com A key feature of the Boc group is its lability under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), which cleanly regenerates the original amine. jk-sci.comfiveable.me

This characteristic is central to the concept of "orthogonal protection," where multiple, different protecting groups are used in a single synthetic strategy. Because the Boc group is removed by acid, it is compatible with other groups like Fmoc (fluorenylmethoxycarbonyl), which is removed by base, and Cbz (benzyloxycarbonyl), which is removed by catalytic hydrogenation. total-synthesis.comnumberanalytics.com This orthogonality allows chemists to selectively unmask one functional group at a time, a requirement for the controlled, stepwise assembly of complex structures like peptides. numberanalytics.com

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | (CH₃)₃C-O-CO- | Mild Acid (e.g., TFA) | Fmoc (Base-labile), Cbz (H₂-labile) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc (Acid-labile), Cbz (H₂-labile) | |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | Boc (Acid-labile), Fmoc (Base-labile) |

Strategic Design Principles for L-Methionine-Containing Bioconjugates and Peptidomimetics

Methionine, one of the two sulfur-containing amino acids, holds a special place in the design of bioconjugates and peptidomimetics. It is the second-rarest amino acid in vertebrates, and its thioether side chain serves as a key site for redox chemistry and metal coordination in the proteome. nih.gov This relative scarcity and unique reactivity make methionine an attractive target for selective chemical modification, enabling researchers to label proteins to study their function or to construct advanced therapeutics. nih.govacs.org

The strategic design of molecules targeting methionine residues focuses on exploiting the nucleophilicity of the thioether sulfur. Several innovative chemical methods have been developed for methionine-selective bioconjugation:

Hypervalent Iodine Reagents : These reagents are designed to react chemoselectively with the methionine side chain, even in the presence of other nucleophilic residues like cysteine. This allows for the precise modification of proteins to install probes or other functional groups. acs.orgresearchgate.net

Redox Activated Chemical Tagging (ReACT) : This approach uses oxaziridine-based reagents that selectively react with methionine's thioether to form a stable sulfimide (B8482401) bond. nih.gov This reaction is fast, selective, and operates under physiological conditions. researchgate.net

Peptide Stapling and Functionalization : By designing reagents with two reactive sites, it's possible to "staple" a peptide by linking two methionine residues, creating a macrocyclic structure that can have improved cell uptake and stability. nih.gov The unique reactivity of methionine also allows for on/off switching strategies, where a modification can be reversed, providing a tool for peptide-based drug discovery. researchgate.net

These strategies have been applied to develop novel antibody-drug conjugates, validate functional motifs within proteins, and identify previously unknown reactive methionine residues that are critical to protein function. nih.govresearchgate.net

| Strategy | Reagent Type | Key Reaction | Application Examples |

| Hypervalent Iodine Chemistry | Iodonium Ylides | S-alkylation/arylation | Selective labeling of proteins, dual modification with other residues. |

| Redox Activated Chemical Tagging (ReACT) | Oxaziridines | Sulfimide formation | Peptide stapling, proximity-activated imaging reporters, identifying hyperreactive methionines. |

| Reversible Sulfimidation | N/A | Reversible N=S bond formation | On/off switching of peptide activity, controlled release of peptide drugs. |

Conceptual Frameworks for Investigating Novel Chemical Entities in Mechanistic Studies

Novel chemical entities (NCEs), such as Boc-L-Met-O-CH2-Ph-CH2-COOH, are central to modern chemical biology and drug discovery not only as potential therapeutics but also as molecular probes for mechanistic studies. wisc.edu The investigation of NCEs is a systematic process aimed at understanding how a new molecule interacts with biological systems at a molecular level. This framework is crucial for establishing the link between a compound's chemical structure and its biological effect. nih.gov

The process begins with rational drug design and synthesis, often aided by computational modeling approaches like quantitative structure-activity relationship (QSAR) studies and molecular docking to predict how a molecule might bind to a biological target. wisc.edumdpi.com Once synthesized, NCEs are evaluated in a series of biological assays to determine their activity and mechanism of action. wisc.eduanr.fr

A key aspect of this framework is the use of NCEs to probe and manipulate biological pathways. For instance, a specifically designed molecule can be used to inhibit an enzyme, block a receptor, or, in the case of a compound like this compound, to be incorporated into a larger structure to study protein interactions or serve as a handle for bioconjugation. chemimpex.comchemimpex.com This investigative approach, which combines synthetic chemistry with in-depth biological evaluation, allows researchers to dissect complex cellular processes and identify molecular targets of toxicity or therapeutic intervention. nih.govnih.gov Ultimately, these mechanistic studies provide the fundamental knowledge needed to optimize NCEs into safer, more effective drugs or more precise research tools. anr.frnih.gov

Structure

2D Structure

Properties

IUPAC Name |

2-[4-[[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN2O8/c1-28(2,3)39-27(36)31-23(25(34)37-17-20-13-11-19(12-14-20)16-24(32)33)10-6-7-15-30-26(35)38-18-21-8-4-5-9-22(21)29/h4-5,8-9,11-14,23H,6-7,10,15-18H2,1-3H3,(H,30,35)(H,31,36)(H,32,33)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVWBHVSTAWWCQ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)OCC2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)OCC2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Derivatization Strategies for Boc L Met O Ch2 Ph Ch2 Cooh

Preparation of L-Methionine Scaffolds and Stereochemical Integrity

The foundational step in the synthesis of Boc-L-Met-O-CH2-Ph-CH2-COOH is the preparation of a suitable L-methionine scaffold. This primarily involves the protection of the α-amino group to prevent its participation in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.

The introduction of the Boc group onto L-methionine is typically achieved by reacting L-methionine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.comguidechem.com Common bases include sodium hydroxide (B78521) or sodium bicarbonate in a mixed solvent system such as dioxane/water or acetonitrile/water. chemicalbook.comsigmaaldrich.com The reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the N-Boc-L-methionine carbamate.

A critical consideration during this step is the preservation of the stereochemical integrity of the chiral center at the α-carbon of L-methionine. The use of mild reaction conditions and controlled temperatures (e.g., 0 °C to room temperature) is crucial to minimize the risk of racemization. chemicalbook.com The resulting Boc-L-methionine serves as a key intermediate for further derivatization.

Table 1: Common Reagents and Conditions for Boc Protection of L-Methionine

| Reagent | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH | Water/Acetonitrile | 0-25 °C | 95% chemicalbook.com |

| Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃ | Dioxane/Water | Room Temp. | High |

Efficient Formation of Ether Linkages via O-Alkylation and Related Coupling Reactions

With the amino group of L-methionine protected, the next synthetic challenge is the formation of the ether linkage at the carboxylic acid oxygen. This transformation is a key step in constructing the -O-CH2-Ph-CH2-COOH side chain. A common and effective method for forming such ether linkages is through O-alkylation reactions. organic-chemistry.org

In the context of synthesizing this compound, a plausible strategy involves the reaction of the carboxylate of Boc-L-methionine with a suitable electrophile. This typically requires the activation of the carboxylic acid or the use of a good leaving group on the alkylating agent. One approach is the Williamson ether synthesis, where the carboxylate anion of Boc-L-methionine acts as a nucleophile, displacing a leaving group on an appropriate benzyl (B1604629) derivative.

Alternatively, coupling reactions can be employed. For instance, the Mitsunobu reaction provides a mild and efficient method for the formation of esters (which can be considered as a type of ether linkage to a carbonyl group) from a carboxylic acid and an alcohol. While not a direct ether formation in this specific case, analogous principles of activating the hydroxyl group of a reagent like HO-CH2-Ph-CH2-COOH could be envisioned in a convergent synthesis.

The chemoselectivity of this step is paramount. The thioether in the methionine side chain is a potential nucleophile and can be susceptible to alkylation or oxidation. nih.govnih.gov Therefore, reaction conditions must be carefully chosen to favor O-alkylation over S-alkylation. The use of specific catalysts or activating agents can help direct the reaction to the desired oxygen atom.

Selective Carboxylic Acid Functionalization and Esterification Techniques

The terminal carboxylic acid of the -CH2-Ph-CH2-COOH moiety requires selective functionalization, often through esterification, to facilitate purification or to serve as a handle for further modifications. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. However, given the presence of the acid-labile Boc group, milder conditions are generally preferred.

Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can convert carboxylic acids to their corresponding methyl esters under mild conditions. Another common approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These methods are highly efficient and are often used in peptide synthesis and other complex molecule constructions.

Considerations for Convergent and Divergent Synthetic Pathways to Complex Derivatives

The synthesis of this compound and its more complex derivatives can be approached through either a convergent or a divergent synthetic strategy.

In contrast, a divergent synthesis starts with a common intermediate that is then elaborated into a variety of different products. nih.gov For example, this compound could serve as a common scaffold from which a library of derivatives is generated by modifying the terminal carboxylic acid or by performing reactions on the methionine thioether. This strategy is particularly useful for generating a range of related compounds for structure-activity relationship studies.

The choice between a convergent and divergent approach depends on the specific goals of the synthesis. For the efficient production of a single target molecule, a convergent strategy is often superior. For the creation of a library of analogs, a divergent approach is more practical.

Optimizing Reaction Conditions for Yield and Purity in Multi-Step Syntheses

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in a multi-step synthesis. creative-peptides.comacs.org Key parameters that require careful optimization include reaction temperature, time, solvent, and the stoichiometry of reagents. creative-peptides.com

For each step in the synthesis of this compound, a systematic approach to optimization should be undertaken. This may involve screening different solvents to enhance solubility and reaction rates, adjusting the temperature to control selectivity and minimize side reactions, and carefully controlling the addition of reagents to avoid by-product formation.

Purification at each step is also critical. Chromatographic techniques, such as column chromatography, are often necessary to isolate the desired intermediate in high purity before proceeding to the next step. The use of orthogonal protecting groups can simplify purification by allowing for the selective removal of one group without affecting others. creative-peptides.com For example, the Boc group is acid-labile, while other protecting groups might be removed under basic or hydrogenolysis conditions.

Table 2: Key Considerations for Optimization in Multi-Step Synthesis

| Parameter | Importance | Example in the Synthesis of this compound |

|---|---|---|

| Temperature | Controls reaction rate and selectivity; can prevent side reactions like racemization. | Maintaining low temperatures during Boc protection to preserve stereochemistry. |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Using a mixed aqueous/organic solvent for the Boc protection of the water-soluble L-methionine. |

| Reagent Stoichiometry | Prevents the formation of by-products from excess reagents. | Using a slight excess of Boc₂O to ensure complete reaction of the amino group. |

| Purification | Ensures that impurities are not carried over to subsequent steps. | Using column chromatography to purify the O-alkylated product. |

Molecular Interactions and Mechanistic Elucidation of Boc L Met O Ch2 Ph Ch2 Cooh

Investigation of Binding Affinities and Molecular Recognition with Biological Macromolecules

The unique structure of this compound suggests it could interact with various biological macromolecules. The L-methionine component can be recognized by enzymes that process amino acids, while the phenoxyacetic acid tail could engage with specific receptors.

Enzyme-Ligand Interaction Kinetics and Substrate Mimicry Studies

The Boc-L-methionine portion of the molecule allows it to act as a potential substrate mimic for enzymes that recognize methionine, such as proteases or amino acid transferases. The bulky Boc group would likely prevent it from being a substrate for peptide bond formation but could allow it to act as a competitive inhibitor by binding to the enzyme's active site.

Kinetic studies would be essential to determine the nature of this inhibition. A typical approach would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. If the compound acts as a competitive inhibitor, an increase in the Michaelis constant (Km) would be observed with no change in the maximum reaction velocity (Vmax).

Hypothetical Enzyme Inhibition Data:

| Enzyme Target | Compound Concentration (µM) | Apparent Km (mM) | Vmax (µmol/min) | Inhibition Type | Ki (µM) |

| Metallo-protease X | 0 | 1.2 | 100 | - | - |

| 10 | 2.4 | 100 | Competitive | 10.0 | |

| 25 | 4.2 | 100 | Competitive | 10.2 | |

| 50 | 7.1 | 100 | Competitive | 10.1 |

This table presents hypothetical data for illustrative purposes.

Receptor Binding Assays and Allosteric Modulation Potential

The phenoxyacetic acid moiety is structurally similar to ligands for various receptors, including G-protein coupled receptors (GPCRs) like the free fatty acid receptor 1 (FFA1). nih.govnih.gov Receptor binding assays, often using radiolabeled ligands, are crucial for determining the affinity of a compound for a specific receptor. merckmillipore.comrevvity.com

In a competitive binding assay, the ability of Boc-L-Met-O-CH2-Ph-CH2-COOH to displace a known radiolabeled ligand from its receptor would be measured. The concentration at which 50% of the radioligand is displaced is the IC50 value, which can be used to calculate the binding affinity (Ki). The compound could potentially act as an agonist, antagonist, or an allosteric modulator, which binds to a site other than the primary ligand binding site to modify the receptor's activity.

Illustrative Receptor Binding Affinity:

| Receptor | Radioligand | Compound IC50 (nM) | Calculated Ki (nM) | Potential Role |

| FFA1 | [3H]-Ligand Y | 150 | 75 | Agonist/Antagonist |

| Orphan Receptor Z | [125I]-Ligand A | >10,000 | - | No significant binding |

This table contains illustrative data to demonstrate typical findings in receptor binding assays.

Analysis of Cellular Uptake Mechanisms and Intracellular Localization Pathways

The cellular uptake of a molecule like this compound would likely be influenced by its amino acid and lipid-like characteristics. Amino acid transport systems are known to facilitate the entry of amino acid-related compounds into cells. nih.govresearchgate.net The hydrophobic nature of the Boc group and the phenyl ring could also promote passive diffusion across the cell membrane or uptake via endocytotic pathways. nih.govnih.gov

To investigate these mechanisms, studies would typically involve incubating cells with a fluorescently labeled version of the compound and using microscopy to observe its internalization and subcellular localization. The use of specific inhibitors for different uptake pathways (e.g., endocytosis inhibitors) can help elucidate the primary mechanism of entry. nih.gov

Characterization of Biotransformation Pathways and Metabolic Stability in Model Systems

The metabolic fate of this compound is critical for understanding its potential in vivo activity. Key metabolic transformations could include cleavage of the Boc group, oxidation of the methionine sulfur, and cleavage of the ether bond. acs.orgwikipedia.orglibretexts.org

Boc-group cleavage: The Boc protecting group is susceptible to removal under acidic conditions, which could occur in certain cellular compartments or as part of Phase I metabolism. researchgate.netnih.gov

Ether bond cleavage: The ether linkage is generally stable but can be cleaved by certain enzymes or under strongly acidic conditions. wikipedia.orglibretexts.org

Methionine oxidation: The thioether in the methionine side chain can be oxidized to a sulfoxide. acs.org

Metabolic stability is often assessed using in vitro models such as liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. springernature.comnih.gov The rate of disappearance of the parent compound over time provides a measure of its metabolic stability, often reported as a half-life (t1/2) and intrinsic clearance (CLint). nih.govresearchgate.net

Hypothetical Metabolic Stability Data in Human Liver Microsomes:

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | 45 | 30.8 |

| Verapamil (Control) | 26 | 53.2 |

| Imipramine (Control) | >60 | <23.1 |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Structure-Activity Relationship (SAR) Hypotheses

The three-dimensional conformation of this compound will significantly influence its interaction with biological targets. Conformational analysis, often performed using techniques like NMR spectroscopy and computational modeling, can reveal the preferred shapes of the molecule in solution. nih.govacs.org

Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of the parent molecule to understand which structural features are critical for its biological activity. collaborativedrug.compatsnap.com Based on the structure of this compound, several SAR hypotheses can be proposed:

The Boc Group: The size and lipophilicity of the Boc group are likely important for enzyme or receptor binding. Replacing it with other protecting groups or removing it entirely would likely alter the activity.

The Methionine Moiety: The L-configuration of the methionine is probably crucial for specific interactions with chiral biological targets. The corresponding D-isomer would be expected to have different or no activity. The length and flexibility of the thioether side chain could also be modified.

The Phenyl Ring: The position and nature of substituents on the phenyl ring could be varied to probe interactions with a binding pocket. Adding electron-withdrawing or electron-donating groups could modulate binding affinity.

The Carboxylic Acid: The acidic nature of the carboxylic acid group suggests it may be involved in hydrogen bonding or ionic interactions with a target. drugdesign.org Esterification or amidation of this group would likely have a significant impact on activity.

Advanced Applications in Chemical Biology and Materials Science

Role as a Building Block in Peptide and Peptidomimetic Libraries

Boc-L-Met-O-CH2-Ph-CH2-COOH serves as a valuable building block in the synthesis of peptide and peptidomimetic libraries, which are instrumental in drug discovery and the study of protein-protein interactions. lifechemicals.comchemdiv.com The incorporation of this non-standard amino acid derivative introduces unique structural and functional diversity into these libraries.

The Boc protecting group on the N-terminus allows for controlled, stepwise addition to a growing peptide chain using standard solid-phase or solution-phase synthesis methodologies. chemimpex.com The ether linkage and the phenylacetic acid group introduce a degree of conformational constraint and hydrophobicity that differs from natural amino acid side chains. This can lead to the development of peptidomimetics with enhanced metabolic stability and improved bioavailability compared to their natural peptide counterparts. chemdiv.com

The methionine residue itself is of particular interest due to its susceptibility to oxidation, which can be a biological regulatory mechanism or a pathway for oxidative stress. acs.orgnih.gov Libraries of peptides containing this modified methionine can be used to probe these processes. Furthermore, the phenylacetic acid moiety can be further functionalized, allowing for the creation of diverse libraries with a wide range of chemical properties.

Table 1: Comparison of Structural Features for Peptide Library Diversification

| Feature | Standard Amino Acid (e.g., L-Methionine) | This compound |

| Backbone | Standard peptide bond | Standard peptide bond |

| Side Chain | -(CH2)2-S-CH3 | -(CH2)2-S-CH2-O-CH2-Ph-CH2-COOH |

| Protecting Group | None (in final peptide) | Boc (during synthesis) |

| Key Functional Groups | Thioether | Thioether, Ether, Phenyl, Carboxylic Acid |

| Potential for Post-synthetic Modification | Limited to the thioether | Thioether, Carboxylic Acid |

Conceptual Design and Evaluation in Prodrug Strategies for Targeted Delivery (without specific efficacy data)

The structure of this compound is conceptually well-suited for the design of prodrugs, which are inactive precursors that are converted into active drugs within the body. The core concept revolves around attaching a therapeutic agent to this molecule, with the aim of improving the drug's pharmacokinetic properties, such as solubility, stability, and targeted delivery. frontiersin.org

The carboxylic acid group on the phenylacetic acid moiety provides a convenient attachment point for a drug molecule containing a hydroxyl or amino group, forming an ester or amide linkage, respectively. frontiersin.org This linkage can be designed to be cleaved by specific enzymes at the target site, releasing the active drug. The L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells and at the blood-brain barrier, is known to transport amino acid-drug conjugates, suggesting a potential targeting mechanism for this class of compounds. nih.gov

Utilization in Bioconjugation Chemistry for Chemical Probe Development

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology. this compound possesses functional handles that make it a candidate for use in bioconjugation and the development of chemical probes.

The terminal carboxylic acid can be activated to react with primary amines on proteins or other biomolecules to form stable amide bonds. This allows for the attachment of this modified amino acid, carrying the Boc-protected methionine and the phenyl ether moiety, to a biological target.

The methionine residue itself is a target for specific bioconjugation strategies. nih.govresearchgate.netnih.gov For instance, the thioether of methionine can be selectively targeted under oxidative conditions to form sulfoxides or sulfoximines, providing a bioorthogonal handle for further modification. acs.orgnih.gov A chemical probe incorporating this modified methionine could be designed to react specifically with reactive oxygen species (ROS), with the oxidation of the thioether leading to a detectable signal, such as a change in fluorescence. nih.gov This approach has been demonstrated with other methionine-containing probes for monitoring oxidative stress in living cells. nih.gov

Table 2: Potential Bioconjugation Strategies

| Functional Group | Potential Reaction Partner | Linkage Formed | Application |

| Carboxylic Acid | Primary Amine (e.g., on a protein) | Amide | Covalent labeling of biomolecules |

| Thioether | Reactive Oxygen Species (ROS) | Sulfoxide/Sulfone | Sensing oxidative stress |

| Thioether | Oxaziridine reagents | Sulfimide (B8482401) | Bioorthogonal ligation |

Exploration in Biosensing Technologies and Diagnostic Tool Development

The unique chemical properties of this compound lend themselves to conceptual applications in the development of biosensors and diagnostic tools. A biosensor typically consists of a biological recognition element coupled to a transducer that converts the recognition event into a measurable signal.

The phenylacetic acid moiety could be incorporated into a polymer matrix or self-assembled monolayer on a sensor surface. The methionine residue, with its redox-active thioether, could then act as the recognition element for specific analytes. For example, a sensor for detecting oxidizing agents could be fabricated, where the oxidation of the methionine thioether leads to a change in the electrochemical or optical properties of the sensor surface.

Furthermore, peptides containing this modified amino acid could be designed to bind to specific biological targets. The conformational changes upon binding, or the altered accessibility of the methionine residue, could be transduced into a detectable signal. While specific biosensors based on this exact compound are not prominently described, the principles of using amino acids and their derivatives in sensor design are well-established.

Integration into Supramolecular Assemblies and Self-Organizing Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound contains several structural motifs that can participate in self-assembly to form ordered supramolecular structures.

The Boc group and the phenyl ring can engage in hydrophobic and π-π stacking interactions, while the carboxylic acid and the ether oxygen can participate in hydrogen bonding. nih.gov These interactions can drive the self-assembly of the molecule into various nanostructures, such as nanofibers, vesicles, or hydrogels, in appropriate solvents. d-nb.info The self-assembly of Boc-protected dipeptides has been shown to form structures like helical ribbons and nanotubes. iitg.ac.in

The resulting supramolecular materials could have applications in drug delivery, tissue engineering, and as responsive materials. For instance, a hydrogel formed from the self-assembly of this compound could encapsulate therapeutic agents, with their release triggered by a change in pH or the presence of specific enzymes that cleave the molecule. The methionine residue within the assembly could also impart responsiveness to oxidative stimuli. The ability of even single, non-aromatic amino acids like methionine to form ordered aggregates highlights the potential for more complex derivatives to create functional biomaterials. researchgate.netchemrxiv.org

Computational and in Silico Approaches for Investigating Boc L Met O Ch2 Ph Ch2 Cooh

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a ligand, such as Boc-L-Met-O-CH2-Ph-CH2-COOH, and a biological target, typically a protein. acs.org This combination of techniques provides a static and dynamic view of the binding event, respectively.

Molecular docking algorithms predict the preferred orientation of the ligand when bound to a receptor to form a stable complex. frontiersin.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy. For a molecule like this compound, which contains a hydrophobic benzyl (B1604629) group, a flexible ether linkage, and a methionine core capable of various interactions, docking can identify key binding modes. For instance, in a hypothetical docking study against a zinc-dependent matrix metalloproteinase (MMP), the carboxylic acid moiety might chelate the catalytic zinc ion, while the phenyl group could occupy a hydrophobic pocket (the S1' subsite), and the Boc-protected methionine backbone could form hydrogen bonds with the protein backbone.

Following docking, molecular dynamics simulations can be employed to refine the predicted binding pose and assess the stability of the ligand-target complex over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the complex. This allows for the analysis of conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and a more rigorous estimation of binding free energy.

Hypothetical Molecular Docking Results of this compound against MMP-9

| Binding Pose | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Hydrophobic Interactions |

| 1 | -9.8 | COOH with His401, Boc=O with Leu188 | Phenyl group with Tyr423, Leu397 |

| 2 | -9.5 | COOH with His401, NH with Ala189 | Methionine side chain with Val398 |

| 3 | -9.1 | Boc=O with Arg424 | Phenyl group with Pro421, Leu188 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. beilstein-journals.orgnih.gov These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states. mdpi.com For this compound, such calculations can elucidate aspects of its chemical behavior that are crucial for understanding its function as a potential drug candidate or a building block in peptide synthesis.

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, the distribution of these orbitals can pinpoint the most probable sites for nucleophilic and electrophilic attack. For instance, the LUMO might be localized on the carbonyl carbon of the carboxylic acid, indicating its susceptibility to nucleophilic attack, while the HOMO may be concentrated around the sulfur atom of the methionine residue and the phenyl ring.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule. researchgate.net These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions with a receptor.

Illustrative Quantum Chemical Properties of this compound (Calculated at B3LYP/6-31G level)*

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability. |

| Dipole Moment | 3.2 Debye | Indicates a moderate overall polarity of the molecule. |

| Polarizability | 45 ų | Reflects the ease of distortion of the electron cloud. |

Pharmacophore Modeling and Virtual Screening Applications for Analog Design

Pharmacophore modeling is a cornerstone of rational drug design that distills the essential steric and electronic features of a molecule required for its biological activity. fiveable.me A pharmacophore model for this compound would consist of a 3D arrangement of features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.govnih.gov

Developing a pharmacophore model for this compound would involve identifying its key interaction points. These would likely include:

A hydrogen bond acceptor (the carboxylic acid carbonyl).

A hydrogen bond donor (the carboxylic acid hydroxyl, and the Boc-protected amine).

A hydrophobic/aromatic feature (the phenyl group).

A hydrophobic feature (the methionine side chain).

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel molecules that match the pharmacophoric features. nih.govnih.gov This process allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the same biological target. creative-peptides.com The identified hits can then serve as starting points for the design of new analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. This approach is significantly faster and more cost-effective than traditional high-throughput screening. mdpi.com

Hypothetical Pharmacophore Model Features for this compound

| Feature Type | Location in Molecule | Vector/Sphere |

| Hydrogen Bond Acceptor | Carboxylic acid carbonyl oxygen | Vector |

| Hydrogen Bond Donor | Carboxylic acid hydroxyl hydrogen | Vector |

| Aromatic Ring | Center of the phenyl group | Sphere |

| Hydrophobic Center | Sulfur atom of methionine | Sphere |

| Excluded Volume | Boc-group region | Sphere |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. nih.gov This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures.

The results of a conformational analysis are often visualized as a Potential Energy Surface (PES). longdom.orgwikipedia.org A PES is a multidimensional plot that represents the potential energy of the molecule as a function of its geometric coordinates (e.g., torsion angles). libretexts.org The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For this compound, key rotatable bonds include those in the ether linkage and the side chains of the methionine and phenylacetic acid moieties. A thorough conformational analysis would reveal the preferred spatial arrangements of the Boc group, the phenyl ring, and the carboxylic acid. This information is critical for understanding which conformation is likely to be the "bioactive" one—the conformation adopted when bound to a biological target. researchgate.net Studies on related amino acid derivatives have shown that conformational preferences can be influenced by a combination of steric and hyperconjugative effects rather than solely by intramolecular hydrogen bonding. nih.gov

Example of Low-Energy Conformers for this compound

| Conformer ID | Dihedral Angle 1 (Cα-Cβ-S-Cγ) | Dihedral Angle 2 (O-CH2-Ph-CH2) | Relative Energy (kcal/mol) |

| 1 | -175° | 180° | 0.00 |

| 2 | 65° | 180° | 0.85 |

| 3 | -175° | 70° | 1.20 |

| 4 | -60° | -65° | 2.15 |

Analytical and Characterization Methodologies in Research on Boc L Met O Ch2 Ph Ch2 Cooh

High-Resolution Mass Spectrometry for Structural Elucidation and Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of Boc-L-Met-O-CH2-Ph-CH2-COOH. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which is crucial for confirming its elemental composition and identity. nih.gov Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

The process involves ionizing the molecule, often using soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and predominantly form protonated molecules ([M+H]⁺) or other adducts. nih.gov The high resolving power of instruments such as Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the determination of the molecular formula with a high degree of confidence. nih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS or MSⁿ). In this technique, the parent ion is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing its structural components. For this compound, characteristic fragmentation would include the loss of the tert-butyloxycarbonyl (Boc) group, cleavage of the ether linkage, and other signature bond ruptures, allowing for de novo structural interpretation. nih.gov

Table 1: Representative High-Resolution Mass Spectrometry Data

| Parameter | Description | Expected Value for C₁₉H₂₇NO₆S |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₉H₂₇NO₆S |

| Theoretical Mass | The calculated exact mass based on the molecular formula. | 413.1559 Da |

| Ionization Mode | The method used to generate ions (e.g., ESI). | Positive (ESI+) |

| Adduct Ion | The observed ion in the mass spectrum (e.g., protonated). | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound. One-dimensional (1D) techniques like ¹H NMR and ¹³C NMR confirm the presence of key functional groups. mdpi.com

¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR provides information on the number and type of carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons. mdpi.com The chemical shifts of carbonyl carbons, in particular, can be sensitive to the molecular environment and intermolecular interactions. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties

| Structural Unit | Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Boc Group | (CH₃)₃C- | ~1.4 |

| Methionine | α-CH | ~4.0 - 4.5 |

| Methionine | β-CH₂ | ~1.9 - 2.2 |

| Methionine | γ-CH₂ | ~2.5 |

| Methionine | S-CH₃ | ~2.1 |

| Phenyl | Ar-H | ~7.2 - 7.4 |

| Linker | -O-CH₂-Ph | ~4.5 - 5.0 |

Advanced Chromatographic Techniques (e.g., HPLC, SFC) for Purity Profiling and Separation

Advanced chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity. Using a reversed-phase column (e.g., C18), the compound is separated from impurities based on polarity. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For related protected amino acids, purity levels are often expected to be ≥96%. chemimpex.comchemimpex.com

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations. For compounds with a single stereocenter like this compound, SFC using a chiral stationary phase can be used to separate the L-enantiomer from any contaminating D-enantiomer. Chiral phases have demonstrated excellent selectivity for resolving N-blocked amino acids, including t-BOC derivatives. sigmaaldrich.com This is critical for applications where stereochemical purity is paramount.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-254 nm |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms

For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. This technique yields a three-dimensional model of the molecule's arrangement in the solid state, confirming not only its covalent structure but also its conformation and absolute stereochemistry.

The analysis of related Boc-L-methionine-containing peptides by X-ray crystallography has successfully determined their precise bond lengths, bond angles, and backbone conformations. researchgate.net This demonstrates the applicability and power of the technique for this class of molecules. If a suitable crystal of this compound were obtained, this method would unambiguously confirm the L-configuration of the methionine residue and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Z Value | The number of molecules per unit cell. |

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation

Chiroptical methods are used to investigate the stereochemistry of chiral molecules. These techniques rely on the differential interaction of chiral substances with plane-polarized and circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. The specific rotation [α]D, typically measured at the sodium D-line (589 nm), is a characteristic physical property of a chiral molecule. For analogous protected amino acids, specific, non-zero optical rotation values are reported, confirming their chiral nature. chemimpex.comchemimpex.com A measurement of the specific rotation for this compound would provide experimental confirmation of its optical activity and enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right-handed circularly polarized light. This technique is particularly sensitive to the secondary structure of peptides and the environment of chromophores near a stereocenter. The CD spectrum provides a unique fingerprint that can confirm the absolute configuration of the molecule by comparison to standards or theoretical calculations.

Table 5: Comparison of Optical Rotation for Analogous Compounds

| Compound | Specific Rotation [α]D²⁰ (c=1 in EtOH) |

|---|---|

| Boc-L-Met(O)-O-CH2-Ph-CH2-COOH·DCHA | -14 ± 2º chemimpex.com |

Q & A

Basic: What are the key steps for synthesizing Boc-L-Met-O-CH2-Ph-CH2-COOH, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves three stages: (1) Boc-protection of L-methionine, (2) esterification with a benzyl alcohol derivative (e.g., using DCC/DMAP coupling), and (3) introduction of the carboxylic acid terminus. Critical steps include monitoring reaction progress via TLC (silica gel, UV-active spots) and purification using reverse-phase HPLC with a C18 column and acetonitrile/water gradient . Purity verification requires LC-MS (to confirm molecular ion peaks) and H NMR (to assess side products like deprotected amines or ester hydrolysis). For reproducible results, ensure anhydrous conditions during coupling and strict temperature control during Boc deprotection (e.g., TFA/DCM at 0–4°C) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?

Methodological Answer:

Systematic optimization involves:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM, THF) to balance solubility and reactivity. For example, DMF may enhance coupling efficiency but risks racemization at elevated temperatures .

- Catalyst Selection: Compare carbodiimides (DCC, EDC) with uronium salts (HATU, HBTU) for esterification efficiency. HATU often improves yields in sterically hindered systems .

- Kinetic Analysis: Use in-situ FTIR or C NMR to track reaction intermediates and identify rate-limiting steps. Data should be statistically validated (e.g., ANOVA for triplicate trials) .

Document all parameters (e.g., equivalents, stirring speed) to isolate variables affecting yield .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy: H/C NMR to confirm backbone structure and detect impurities (e.g., residual benzyl alcohol).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (±5 ppm tolerance).

- Chromatography: HPLC with UV detection (λ = 214 nm for peptide bonds) to assess purity (>95% area under the curve).

Cross-validate data with orthogonal methods; for instance, compare NMR-integrated proton counts against HPLC purity .

Advanced: How should researchers address contradictions in reported stability data for Boc-protected methionine derivatives?

Methodological Answer:

- Controlled Replication: Reproduce stability studies under cited conditions (e.g., pH, temperature) while logging environmental variables (humidity, light exposure) .

- Degradation Pathway Analysis: Use LC-MS/MS to identify decomposition products (e.g., oxidation at sulfur or ester hydrolysis).

- Multivariate Analysis: Apply DOE (Design of Experiments) to test interactions between factors like buffer composition and storage duration. Resolve discrepancies by aligning findings with primary literature (e.g., peer-reviewed journals over preprint servers) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use a fume hood during TFA-mediated deprotection to avoid inhaling corrosive vapors.

- Waste Disposal: Quench reactive intermediates (e.g., DCC) with acetic acid before disposal. Document SDS guidelines for benzyl alcohol derivatives .

Advanced: How can researchers integrate this compound into solid-phase peptide synthesis (SPPS) while minimizing side reactions?

Methodological Answer:

- Resin Compatibility: Use Wang or Rink amide resins for C-terminal acid or amide linkages, respectively. Pre-swelling resins in DCM for 30 minutes improves coupling efficiency .

- Deprotection Monitoring: Employ Kaiser or chloranil tests to confirm Fmoc removal before introducing the next amino acid.

- Side-Chain Protection: Avoid methionine oxidation by using tert-butyl disulfide protection during SPPS. Post-synthesis, purify via preparative HPLC with 0.1% TFA to prevent sulfoxide formation .

Basic: What literature databases are most reliable for sourcing physicochemical data on this compound?

Methodological Answer:

Prioritize peer-reviewed journals (e.g., Journal of Peptide Science) and databases like SciFinder, Reaxys, and PubChem. Cross-reference CAS registry numbers (e.g., 13734-34-4 for Boc-Phe-OH analogs) to retrieve synthesis protocols and spectral data . Avoid non-curated platforms (e.g., personal blogs) to ensure data integrity .

Advanced: How should researchers design experiments to evaluate the compound’s role in modulating enzyme-substrate interactions?

Methodological Answer:

- Kinetic Assays: Use stopped-flow spectrophotometry to measure binding constants (, ) with and without the compound.

- Structural Analysis: Perform X-ray crystallography or cryo-EM to map interactions between the compound and active sites.

- Control Experiments: Include scrambled peptide sequences to isolate specificity. Validate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Basic: How can researchers troubleshoot poor solubility of this compound in aqueous buffers?

Methodological Answer:

- Co-Solvent Systems: Gradually add DMSO or acetonitrile (≤10% v/v) to improve solubility without denaturing proteins.

- pH Adjustment: Test solubility at pH 5–7 (carboxylic acid deprotonation) or use zwitterionic buffers (e.g., HEPES).

- Sonication: Brief sonication (5–10 seconds pulses) disperses aggregates. Centrifuge at 14,000×g for 5 minutes to remove insoluble particulates .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

Methodological Answer:

- Quality Control (QC) Protocols: Implement in-process checks (e.g., inline IR for reaction monitoring) and stringent acceptance criteria (e.g., ≤2% impurity by HPLC).

- Standard Operating Procedures (SOPs): Document reagent lot numbers, storage conditions, and equipment calibration logs.

- Statistical Process Control (SPC): Use control charts to track critical parameters (e.g., coupling efficiency) across batches. Investigate outliers via root-cause analysis (e.g., Ishikawa diagrams) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.